1-(4-fluorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea
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Overview
Description
1-(4-fluorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound with potential applications in scientific research. It is also known as I-BET-762 and has been studied for its ability to inhibit the activity of bromodomain and extraterminal (BET) proteins. BET proteins are involved in gene regulation, and their inhibition has been shown to have therapeutic potential in various diseases, including cancer and inflammatory disorders.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
The indole nucleus is found in many synthetic drug molecules used in cancer treatment . Therefore, it’s possible that “1-[(4-fluorophenyl)methyl]-3-(1-methyl-1H-indol-3-yl)urea” could have anticancer applications.
Anti-HIV Activity
Some indole derivatives have been evaluated as HIV-1 inhibitors . This suggests that the compound could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This means that the compound could potentially be used to combat oxidative stress in the body.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . This suggests that the compound could potentially be used in the treatment of various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activity . This suggests that the compound could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This suggests that the compound could potentially be used in the treatment of diabetes.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that triggers various biological activities . The specific changes resulting from these interactions would depend on the nature of the target and the specific derivative .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given the wide range of biological activities associated with indole derivatives , the effects could potentially be quite diverse.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-21-11-15(14-4-2-3-5-16(14)21)20-17(22)19-10-12-6-8-13(18)9-7-12/h2-9,11H,10H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAWINRLHLPARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea |
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